molecular formula C25H25FN2O2 B2749865 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 1234893-12-9

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2749865
CAS No.: 1234893-12-9
M. Wt: 404.485
InChI Key: JUPRGPLAKWDMTR-UHFFFAOYSA-N
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that features a complex structure combining a piperidine ring, a fluorobenzoyl group, and a naphthylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through acylation reactions using 2-fluorobenzoyl chloride and a suitable base, such as triethylamine, to facilitate the reaction.

    Attachment of the Naphthylacetamide Moiety: This step involves the reaction of the piperidine intermediate with naphthylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Alcohols, reduced amides.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of biological processes.

    Chemical Biology: It serves as a tool compound in the study of protein-ligand interactions and the mapping of biological pathways.

    Industrial Applications: Its structural features make it a candidate for the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its binding to specific molecular targets, such as receptors or enzymes. The fluorobenzoyl and naphthylacetamide groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
  • N-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Uniqueness

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom can also affect the compound’s binding interactions with its molecular targets, potentially enhancing its efficacy and selectivity compared to its chlorinated or brominated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O2/c26-23-11-4-3-10-22(23)25(30)28-14-12-18(13-15-28)17-27-24(29)16-20-8-5-7-19-6-1-2-9-21(19)20/h1-11,18H,12-17H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPRGPLAKWDMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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